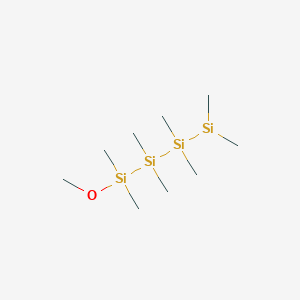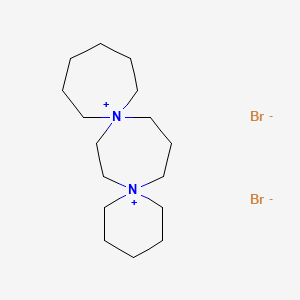
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide is a chemical compound with the molecular formula C₁₆H₃₄Br₂N₂. It is known for its unique structure, which includes two diazoniadispiro groups. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide typically involves the reaction of specific precursor chemicals under controlled conditions. The synthetic route often includes the use of bromine as a reagent to introduce the dibromide groups. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the dibromide groups into other functional groups.
Substitution: The dibromide groups can be substituted with other nucleophiles in the presence of suitable catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of certain industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The pathways involved in these interactions are still being studied, but they may include signal transduction pathways and metabolic processes .
Comparación Con Compuestos Similares
6,9-Diazoniadispiro(5.2.6.3)octadecane, dibromide can be compared with other similar compounds, such as:
6,9-Diazoniadispiro(5.2.6.3)octadecane, dichloride: This compound has similar structural features but contains chloride instead of bromide.
6,9-Diazoniadispiro(5.2.6.3)octadecane, diiodide: This compound contains iodine instead of bromide and may exhibit different reactivity and properties.
The uniqueness of this compound lies in its specific chemical structure and the presence of bromide groups, which can influence its reactivity and applications .
Propiedades
Número CAS |
73927-59-0 |
|---|---|
Fórmula molecular |
C16H32Br2N2 |
Peso molecular |
412.2 g/mol |
Nombre IUPAC |
6,9-diazoniadispiro[5.2.69.36]octadecane;dibromide |
InChI |
InChI=1S/C16H32N2.2BrH/c1-2-5-10-17(9-4-1)13-8-14-18(16-15-17)11-6-3-7-12-18;;/h1-16H2;2*1H/q+2;;/p-2 |
Clave InChI |
SZQNUYYPCWARLG-UHFFFAOYSA-L |
SMILES canónico |
C1CCC[N+]2(CC1)CCC[N+]3(CCCCC3)CC2.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


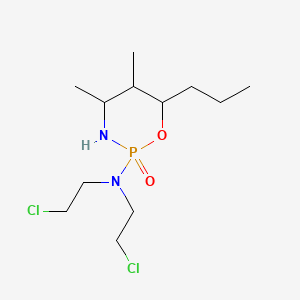

![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
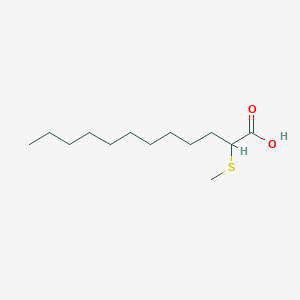


![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
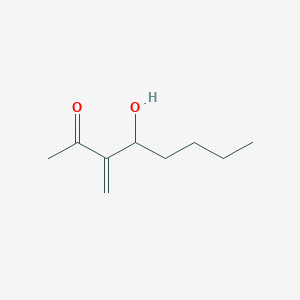
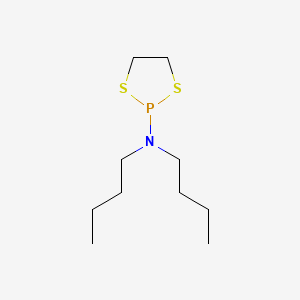


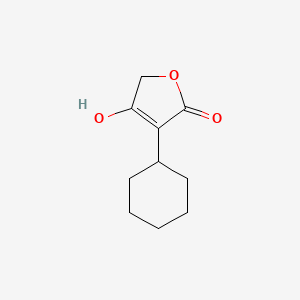
![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
